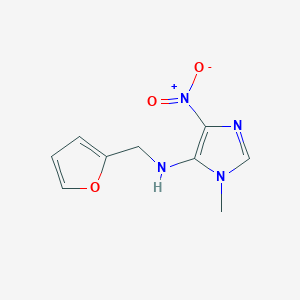

N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine

描述

属性

IUPAC Name |

N-(furan-2-ylmethyl)-3-methyl-5-nitroimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-12-6-11-9(13(14)15)8(12)10-5-7-3-2-4-16-7/h2-4,6,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEUCUPZXDUBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1NCC2=CC=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-Nitro-1-methylimidazole Core

The 4-nitroimidazole core can be synthesized by nitration of 1-methylimidazole derivatives or by reduction/nitration sequences from appropriate precursors. According to patent literature, nitration methods involve selective nitration at the 4-position under controlled conditions to avoid over-nitration or substitution at undesired positions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration of 1-methylimidazole | Nitrating agents (e.g., nitric acid, mixed acid) under controlled temperature | Selective 4-nitration achieved by controlling reagent concentration and temperature |

| Reduction (if required) | Catalytic hydrogenation or chemical reduction | To obtain 4-nitroimidazole intermediates with high purity |

Introduction of the 5-Amino Group

The amino group at the 5-position is introduced either by direct amination or by displacement of a suitable leaving group (e.g., halogen) at the 5-position. The 5-amino group can be prepared by:

- Reduction of 5-nitro group to amino.

- Substitution of 5-chloro or 5-bromo by ammonia or amine sources.

Patent methodologies describe the use of intermediates such as 1-substituted-4-nitroimidazole compounds that undergo selective functional group transformations to yield 5-amino derivatives.

Alkylation with Furan-2-ylmethyl Group

The key step is the alkylation of the 5-amino group with a furan-2-ylmethyl halide or equivalent electrophile. This can be achieved by:

- Reacting the 5-amino-1-methyl-4-nitroimidazole with furan-2-ylmethyl chloride or bromide under basic conditions.

- Using solvents like ethanol, methanol, or dichloromethane.

- Employing catalysts or bases such as triethylamine or sodium hydride to facilitate nucleophilic substitution.

An example from related imidazole derivative syntheses shows refluxing the reaction mixture in ethanol with catalytic BF3·OEt2 for 24 hours, followed by purification steps including extraction and column chromatography.

Purification and Characterization

Purification typically involves:

- Extraction with organic solvents (e.g., dichloromethane).

- Column chromatography using silica gel with eluents such as ethyl acetate/benzene mixtures.

- Recrystallization from ethanol or other suitable solvents.

Characterization includes:

- Thin Layer Chromatography (TLC) for reaction monitoring.

- FT-IR spectroscopy to confirm functional groups, e.g., C=N stretching of imidazole ring (~1599 cm⁻¹), C-O stretching of furan (~1245 cm⁻¹).

- NMR spectroscopy for structural confirmation.

- Yield determination and purity assessment.

Summary Table of Preparation Steps

| Step No. | Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitration of 1-methylimidazole | Nitric acid or mixed acid, controlled temp | Variable | Selective 4-nitration crucial |

| 2 | Amination at 5-position | Reduction of 5-nitro or substitution of halogen | High | Ammonia or amine source used |

| 3 | Alkylation with furan-2-ylmethyl | Furan-2-ylmethyl halide, base (e.g., NaH), solvent (EtOH/MeOH) | 70-90 | Reflux 24 h, catalyst may be used |

| 4 | Purification | Extraction, column chromatography, recrystallization | - | TLC and spectroscopy for purity check |

Research Findings and Analysis

- The one-pot synthesis approach for related 2-(furan-2-yl)imidazole derivatives has been demonstrated, involving ethanol as solvent and BF3·OEt2 as catalyst with reflux for 24 hours, yielding pure products after chromatographic purification.

- The nitration and amination steps require careful control to ensure regioselectivity and avoid side reactions, as described in patent EP2644599A1.

- Alkylation of the amino group with furan-2-ylmethyl electrophiles is efficient under basic conditions, with sodium hydride or triethylamine facilitating nucleophilic substitution.

- Purification by column chromatography using silica gel and appropriate eluents is standard to isolate the target compound in high purity.

- Spectroscopic analyses confirm the presence of key functional groups and the integrity of the imidazole and furan moieties.

化学反应分析

Types of Reactions

N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of N-(2-furylmethyl)-1-methyl-4-amino-1H-imidazol-5-amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid.

Reduction: N-(2-furylmethyl)-1-methyl-4-amino-1H-imidazol-5-amine.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine is primarily studied for its antimicrobial and anticancer properties. The imidazole derivatives have been recognized for their ability to interact with biological targets, acting as enzyme inhibitors or modulators. This compound's mechanism of action may involve the generation of reactive nitrogen species, which can induce stress responses leading to apoptosis in cancer cells.

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of imidazole can inhibit tumor cell proliferation. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Analytical Chemistry

The compound's reactivity allows for its use in analytical applications, particularly in developing new methodologies for detecting biological molecules. Its unique structure can facilitate the design of probes or sensors that selectively bind to specific targets.

Application Example: Sensor Development

Researchers have utilized imidazole derivatives in the creation of electrochemical sensors for detecting biomolecules, leveraging their ability to undergo redox reactions. This application is critical in clinical diagnostics and environmental monitoring.

Molecular Biology

In molecular biology, this compound can be employed as a biochemical tool for studying enzyme function and cellular pathways. Its ability to modulate enzymatic activity makes it valuable in investigating metabolic pathways and disease mechanisms.

Example: Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, providing insights into their roles in disease states, particularly in cancer metabolism.

Materials Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties such as electrical conductivity or thermal stability.

Research Example: Polymer Composites

Recent studies have investigated the synthesis of polymer composites containing this compound, aiming to improve mechanical strength and thermal properties for applications in electronics and aerospace industries.

作用机制

The mechanism of action of N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan and imidazole rings may also contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

相似化合物的比较

Similar Compounds

N-(2-furylmethyl)-7H-purin-6-amine: A compound with a similar furan ring structure but different biological activity.

3-(2-furyl)acrylic acid: Another furan-containing compound with different chemical properties and applications.

Uniqueness

N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine is unique due to its combination of a furan ring and an imidazole ring with a nitro group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

生物活性

N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine is a chemical compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a furan ring and an imidazole ring with a nitro group, which contributes to its distinctive chemical reactivity and potential biological effects. Its molecular structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, yielding promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

These findings suggest that the compound has potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its potential anticancer activity. A study focusing on similar imidazole derivatives reported that compounds with structural similarities exhibited cytotoxic effects against various cancer cell lines. Although specific data on this compound's anticancer activity is limited, its structural analogs have demonstrated significant inhibitory effects on cancer cell proliferation, suggesting a potential pathway for further research .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the nitro group may play a critical role in its antimicrobial action by interfering with bacterial protein synthesis or DNA replication processes. The furan and imidazole moieties may also contribute to interactions with biological targets through hydrogen bonding and π-stacking interactions .

Case Studies and Research Findings

Several case studies have highlighted the biological potential of compounds similar to this compound:

- SARS-CoV-2 Inhibition : Research into furan-containing compounds has identified derivatives that inhibit the main protease (Mpro) of SARS-CoV-2, showcasing the relevance of furan structures in antiviral drug development .

- Antifungal Activity : Similar compounds have been tested for antifungal properties, demonstrating effectiveness against Candida albicans with MIC values significantly lower than traditional antifungal agents .

常见问题

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For imidazole derivatives, a common approach is the cyclization of nitro-substituted precursors with furan-containing alkylamines. Key steps include:

- Condensation : Use of polyphosphoric acid (PPA) as a catalyst for cyclization, as demonstrated in benzimidazole syntheses .

- Solvent selection : Dichloromethane (DCM) or toluene under inert atmospheres (argon/nitrogen) to prevent side reactions .

- Purification : Column chromatography (silica gel, 20:1 hexane/ethyl acetate) or recrystallization from DMSO/water mixtures for high-purity yields .

- Optimization : Adjusting stoichiometry of reagents (e.g., 1.1:1 molar ratio of furan-methylamine to nitro-imidazole precursor) and reaction time (24–48 hours) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are data interpreted?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., nitro group stretching at ~1520–1350 cm⁻¹, C-N imidazole ring vibrations at ~1600 cm⁻¹) .

- NMR :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z). Compare fragmentation patterns with known imidazole derivatives .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized to resolve the crystal structure of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation of a saturated DCM/ethanol solution at 4°C to obtain single crystals .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K. Collect data up to 0.8 Å resolution .

- Refinement with SHELX :

Q. What computational methods (e.g., DFT) are suitable for studying electronic properties and reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis sets to calculate:

- HOMO-LUMO gaps to predict reactivity.

- Electrostatic potential maps for nucleophilic/electrophilic sites.

- Transition-state geometries for nitro-group reduction or furan ring reactions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to study stability .

Q. How can researchers address discrepancies in spectroscopic or crystallographic data during structure elucidation?

Methodological Answer:

- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries. Discrepancies > 0.05 Å may indicate refinement errors .

- Data Reconciliation : If NMR peaks suggest impurities, re-examine HPLC traces (C18 column, 70:30 acetonitrile/water mobile phase) to confirm purity >98% .

- Twinned Crystals : Use SHELX's TWIN/BASF commands to model twinning and improve R-factors .

Q. What strategies optimize HPLC or LC-MS methods for analyzing this compound in complex mixtures?

Methodological Answer:

- Column Selection : C18 reverse-phase columns (5 µm particle size) for separation of polar nitro-imidazole derivatives .

- Mobile Phase : Gradient elution with 0.1% formic acid in water/acetonitrile (90:10 to 50:50 over 20 minutes) to enhance peak resolution .

- Detection : UV detection at 254 nm (imidazole absorption) and tandem MS (MRM mode) for specificity in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。